Thalidomide-O-PEG4-amine (TFA)

PROTAC linker salt stability solubility

Thalidomide-O-PEG4-amine TFA is a modular, pre-assembled E3 ligase ligand-linker conjugate for streamlined PROTAC library synthesis. Its terminal primary amine enables direct one-step amide coupling to carboxylate-containing warheads, eliminating pre-activation steps. The precisely defined 4-unit PEG spacer eliminates polydisperse linker variability, ensuring reproducible structure-activity relationships (SAR) critical for degrader optimization. Supplied as a TFA salt, it offers superior handling, long-term stability, and solubility compared to the free base or hydrochloride forms, reducing experimental variability in in vitro and in vivo applications.

Molecular Formula C25H32F3N3O11
Molecular Weight 607.5 g/mol
Cat. No. B12423552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-PEG4-amine (TFA)
Molecular FormulaC25H32F3N3O11
Molecular Weight607.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCN.C(=O)(C(F)(F)F)O
InChIInChI=1S/C23H31N3O9.C2HF3O2/c24-6-7-31-8-9-32-10-11-33-12-13-34-14-15-35-18-3-1-2-16-20(18)23(30)26(22(16)29)17-4-5-19(27)25-21(17)28;3-2(4,5)1(6)7/h1-3,17H,4-15,24H2,(H,25,27,28);(H,6,7)
InChIKeyAYNIQSSQYHUXHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-O-PEG4-amine (TFA) for PROTAC Development: A Pre-Assembled CRBN Ligand-Linker Conjugate with Defined PEG4 Spacer and TFA Salt Form


Thalidomide-O-PEG4-amine (TFA) (CAS 2934561-88-1) is a synthetic E3 ligase ligand-linker conjugate that combines a thalidomide-derived cereblon (CRBN) ligand with a four-unit polyethylene glycol (PEG4) linker terminated by a primary amine . The compound is supplied as a trifluoroacetic acid (TFA) salt, which influences its physicochemical properties. Its primary utility lies in serving as a modular building block for the synthesis of proteolysis targeting chimeras (PROTACs), enabling the rapid assembly of bifunctional degraders by conjugating the terminal amine to a carboxylate- or NHS ester-functionalized target protein ligand .

Why Thalidomide-O-PEG4-amine (TFA) Cannot Be Directly Substituted by Other Thalidomide-PEG Linkers in PROTAC Optimization


PROTAC efficacy is exquisitely sensitive to linker length, composition, and the specific counterion of the amine-terminated building block. Substituting Thalidomide-O-PEG4-amine (TFA) with a shorter (e.g., PEG2) or longer (e.g., PEG6) PEG linker can drastically alter ternary complex formation and degradation efficiency, as linker length dictates the spatial distance between the E3 ligase and the target protein [1]. Furthermore, the choice of salt form (TFA vs. hydrochloride vs. free base) materially impacts solubility, stability, and handling properties, which in turn affect reproducibility in both in vitro assays and in vivo formulations . Direct interchange without re-optimization of the PROTAC series risks compromising degradation potency or introducing variability in experimental outcomes.

Thalidomide-O-PEG4-amine (TFA): Quantitative Differentiation Evidence for Scientific Procurement


TFA Salt Form Provides Superior Handling Stability vs. Hydrochloride and Free Base Forms

Thalidomide-O-PEG4-amine is commercially available as a free base, hydrochloride salt, and TFA salt. While all three forms exhibit comparable biological activity at equivalent molar concentrations in PROTAC conjugates, the TFA salt form demonstrates enhanced stability and resistance to hydrolysis compared to salts of weaker acids . This improved stability translates to a longer shelf-life and greater reliability during storage and use .

PROTAC linker salt stability solubility handling

PEG4 Linker Length Optimized for CRBN-POI Ternary Complex Formation

The four-unit PEG spacer (PEG4) in Thalidomide-O-PEG4-amine (TFA) provides a linker length that falls within the optimal range (12–20 carbons equivalent) for forming productive CRBN–target protein ternary complexes . In a systematic study of Retro-2-based PROTACs, PEG linker length was shown to be a critical determinant of GSPT1 degradation efficiency, with different lengths yielding distinct degradation profiles [1]. While no head-to-head comparison of Thalidomide-O-PEGn-amine building blocks has been reported, PROTACs constructed using the PEG4 linker demonstrate potent degradation of target proteins, as exemplified by XZ739 (a Thalidomide-NH-PEG4-Ms-based degrader), which achieves a DC50 of 2.5 nM in MOLT-4 cells [2].

PROTAC linker length ternary complex degradation efficiency CRBN

Terminal Primary Amine Enables Direct Amide Conjugation to Carboxylate-Functionalized Warheads

The terminal primary amine of Thalidomide-O-PEG4-amine (TFA) provides a versatile handle for direct amide bond formation with carboxylate-containing target protein ligands using standard coupling reagents such as EDC or HATU . This contrasts with Thalidomide-O-PEG4-acid (MW 522.5) and Thalidomide-O-PEG4-NHS ester (MW 619.6), which require complementary amine-functionalized warheads. The amine-terminated building block thus offers greater flexibility for warhead selection, particularly for carboxylate-rich small-molecule inhibitors .

PROTAC conjugation amide bond formation amine reactivity EDC/HATU coupling

CRBN Ligand (Thalidomide) Enables Recruitment of Ubiquitously Expressed E3 Ligase for Broad Cell-Type Applicability

The thalidomide moiety in Thalidomide-O-PEG4-amine (TFA) binds to cereblon (CRBN), an E3 ubiquitin ligase substrate receptor expressed in most tissues and cell types . This contrasts with VHL-recruiting PROTACs, which rely on the more restricted expression pattern of the von Hippel-Lindau protein. CRBN-based PROTACs are therefore applicable across a wider range of cellular models without the need for exogenous E3 ligase expression [1]. While a direct quantitative comparison of CRBN vs. VHL degradation efficiency is target-dependent, the ubiquitous expression of CRBN offers a practical advantage in assay development and translational research.

E3 ligase ligand cereblon CRBN targeted protein degradation

Thalidomide-O-PEG4-amine (TFA): Optimized Application Scenarios in PROTAC Development and Targeted Protein Degradation


Rapid Assembly of PROTAC Libraries for Linker-Length SAR

Thalidomide-O-PEG4-amine (TFA) serves as a standardized CRBN-recruiting module for synthesizing PROTAC libraries with variable target protein ligands. Its terminal amine enables straightforward amide coupling to carboxylic acid-containing warheads, facilitating parallel synthesis of multiple degraders . The PEG4 linker length provides a balanced starting point for SAR studies, as supported by its use in potent degraders like XZ739 (DC50 2.5 nM) [1].

In Vitro Degradation Studies in Common Cancer Cell Lines

The CRBN ligand component ensures that PROTACs built from Thalidomide-O-PEG4-amine (TFA) recruit an E3 ligase expressed in standard cancer cell lines (e.g., MOLT-4, THP-1, HeLa) without requiring exogenous CRBN expression . This simplifies assay workflows and reduces experimental variability. The TFA salt form enhances compound stability during solution preparation and long-term storage, ensuring consistent performance across replicate experiments .

Conjugation to Carboxylate-Containing Small-Molecule Inhibitors

The terminal primary amine of Thalidomide-O-PEG4-amine (TFA) is directly compatible with EDC/HATU-mediated amide bond formation, making it the preferred building block when the target protein ligand contains a free carboxylic acid. This avoids the need for pre-activation (e.g., NHS ester formation) and reduces the number of synthetic steps .

Custom Synthesis of Bifunctional Degraders with Defined Spacer Length

For researchers requiring a precisely defined PEG spacer length (4 units) to maintain a specific distance between the CRBN binding site and the target protein, Thalidomide-O-PEG4-amine (TFA) offers a monodisperse, high-purity (>95%) building block . Its use eliminates the heterogeneity associated with polydisperse PEG linkers, enabling reproducible structure-activity relationship (SAR) conclusions.

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